molecular formula C21H26N2O6S2 B299597 Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate

Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate

Cat. No. B299597
M. Wt: 466.6 g/mol
InChI Key: NOUSMLMZKBDRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of piperazinecarboxylate compounds and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate is not fully understood. However, it has been suggested that Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate may act by inhibiting the activity of certain enzymes or proteins involved in the development of various diseases. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been found to protect against neurodegeneration and oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits various biological activities. However, there are also limitations to using Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate in lab experiments. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has low solubility in water, which may limit its use in certain assays. In addition, the mechanism of action of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate is not fully understood, which may limit its use in mechanistic studies.

Future Directions

There are several future directions for the study of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate. One direction is to investigate the potential use of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to elucidate the mechanism of action of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the reaction with ethyl chloroformate. The resulting product is then purified using column chromatography. The yield of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate is approximately 60%.

Scientific Research Applications

Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C21H26N2O6S2

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl 1,4-bis-(4-methylphenyl)sulfonylpiperazine-2-carboxylate

InChI

InChI=1S/C21H26N2O6S2/c1-4-29-21(24)20-15-22(30(25,26)18-9-5-16(2)6-10-18)13-14-23(20)31(27,28)19-11-7-17(3)8-12-19/h5-12,20H,4,13-15H2,1-3H3

InChI Key

NOUSMLMZKBDRAG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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